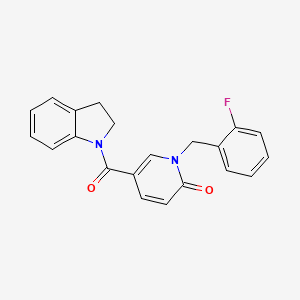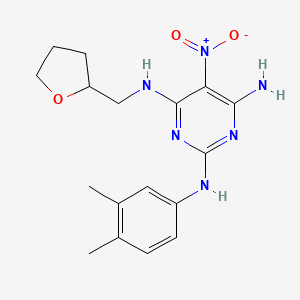
1-(2-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The indoline group can be introduced via a coupling reaction with an indoline derivative.
- Conditions: Coupling reactions may use palladium catalysts and inert atmospheres to prevent oxidation.
Attachment of the Fluorobenzyl Group:
- The final step involves the alkylation of the pyridinone core with a 2-fluorobenzyl halide.
- Conditions: Alkylation reactions typically require strong bases such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyridinone Core:
- Starting with a suitable pyridine derivative, the pyridinone core can be synthesized through cyclization reactions.
- Conditions: Cyclization often requires acidic or basic catalysts and elevated temperatures.
化学反応の分析
Types of Reactions: 1-(2-Fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.
-
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
- Reagents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
- Products: Reduction can produce alcohols or amines.
-
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
- Reagents: Nucleophiles such as amines or thiols.
- Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
- Oxidation products: Ketones, aldehydes, carboxylic acids.
- Reduction products: Alcohols, amines.
- Substitution products: Various functionalized derivatives.
科学的研究の応用
1-(2-Fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-(2-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and cellular processes.
類似化合物との比較
-
1-(2-Fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one vs. 1-(2-Chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one:
- The fluorine atom in the former provides different electronic properties compared to the chlorine atom in the latter, potentially affecting biological activity and reactivity.
-
This compound vs. 1-(2-Fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-4(1H)-one:
- The position of the carbonyl group on the pyridinone ring can influence the compound’s chemical behavior and interaction with biological targets.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
特性
分子式 |
C21H17FN2O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
5-(2,3-dihydroindole-1-carbonyl)-1-[(2-fluorophenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C21H17FN2O2/c22-18-7-3-1-6-16(18)13-23-14-17(9-10-20(23)25)21(26)24-12-11-15-5-2-4-8-19(15)24/h1-10,14H,11-13H2 |
InChIキー |
PCLJWCFNOKRNEM-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253690.png)
![1-(2-fluorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253692.png)
![N-(2,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253698.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B11253710.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B11253718.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253721.png)
![1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole](/img/structure/B11253722.png)
![4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B11253740.png)
![4-bromo-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B11253748.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxybenzamide](/img/structure/B11253752.png)
![4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide](/img/structure/B11253756.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253773.png)
